

Technical Guide: Boc-NH-PEG7-propargyl

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Compound of Interest

Compound Name: Boc-NH-PEG7-propargyl

Cat. No.: B611226

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and applications of **Boc-NH-PEG7-propargyl**, a key reagent in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

Boc-NH-PEG7-propargyl is a heterobifunctional linker composed of a Boc-protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. This structure allows for its sequential or direct conjugation to two different molecular entities, making it a versatile tool in chemical biology and medicinal chemistry.

Physicochemical and Computational Data Summary

The following table summarizes the key quantitative data for **Boc-NH-PEG7-propargyl**.



Property	Value	Reference
Molecular Weight	463.56 g/mol	[1][2][3]
Molecular Formula	C22H41NO9	[1][2][3]
CAS Number	2112737-90-1	[1][2][3]
Purity	≥95-97%	[1][3]
Topological Polar Surface Area (TPSA)	102.94 Ų	[1]
logP	1.2605	[1]
Hydrogen Bond Acceptors	9	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	22	[1]

Applications and Experimental Context

Boc-NH-PEG7-propargyl is primarily utilized as a PEG-based linker in the synthesis of PROTACs.[2][3][4] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2]

The key functionalities of this linker are:

- Propargyl Group: This terminal alkyne group is a key component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation of the linker to a molecule containing an azide group, such as a ligand for a target protein.[2]
- Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[5] It can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to another molecule, typically a ligand for an E3 ubiquitin ligase, via standard amide bond formation or other amine-reactive chemistries.[5]



• PEG7 Spacer: The polyethylene glycol spacer enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.[5]

General Experimental Protocol for PROTAC Synthesis

While specific, validated experimental protocols for the use of **Boc-NH-PEG7-propargyl** are not publicly available and would need to be optimized for specific ligands, a general workflow can be described.

Objective: To synthesize a PROTAC molecule by conjugating a target protein ligand (containing an azide) and an E3 ligase ligand (containing a carboxylic acid) using **Boc-NH-PEG7-propargyl**.

Materials:

- Boc-NH-PEG7-propargyl
- · Target protein ligand with an azide functional group
- E3 ligase ligand with a carboxylic acid functional group
- Copper(I) catalyst (e.g., copper(I) bromide) and ligand (e.g., TBTA) for CuAAC reaction
- Solvents (e.g., DMF, DMSO)
- Reagents for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane)
- Peptide coupling reagents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA)
- Purification supplies (e.g., HPLC)

Methodology:

- Click Chemistry Reaction:
 - Dissolve the azide-functionalized target protein ligand and Boc-NH-PEG7-propargyl in an appropriate solvent.
 - Add the copper(I) catalyst and ligand to initiate the CuAAC reaction.

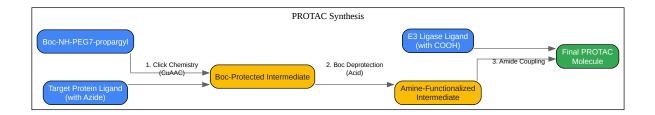


- Allow the reaction to proceed until completion, monitoring by an appropriate method (e.g., LC-MS).
- Purify the resulting Boc-protected intermediate.
- Boc Deprotection:
 - o Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane).
 - Add the deprotection reagent (e.g., trifluoroacetic acid).
 - Stir until the reaction is complete, as monitored by LC-MS.
 - Remove the acid and solvent under vacuum to yield the amine-functionalized intermediate.
- · Amide Coupling:
 - Dissolve the amine-functionalized intermediate and the carboxylic acid-functionalized E3 ligase ligand in a polar aprotic solvent (e.g., DMF).
 - Add the peptide coupling reagents and the non-nucleophilic base.
 - Allow the reaction to proceed until amide bond formation is complete.
- Final Purification:
 - Purify the final PROTAC conjugate using a suitable method, such as reverse-phase HPLC,
 to obtain the high-purity product.

Visualized Workflow and Mechanism of Action

The following diagrams illustrate the general workflow for synthesizing a PROTAC using **Boc-NH-PEG7-propargyl** and the subsequent mechanism of action of the resulting PROTAC.

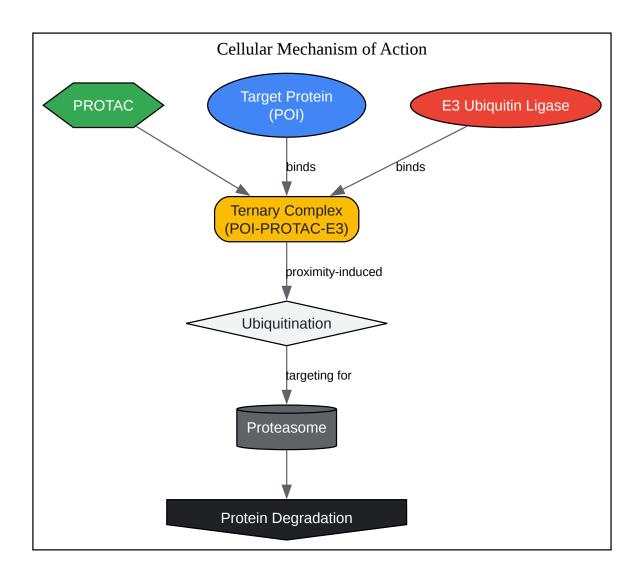




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Caption: A generalized workflow for the synthesis of a PROTAC molecule.





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Caption: The mechanism of action for a PROTAC molecule within a cell.

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